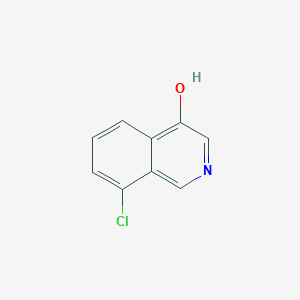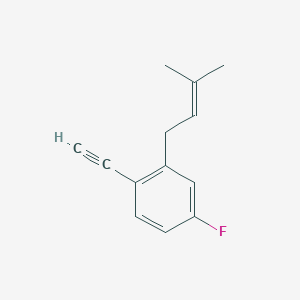![molecular formula C9H10O2S B15158934 [4-(Methanesulfinyl)phenyl]acetaldehyde CAS No. 653602-04-1](/img/structure/B15158934.png)
[4-(Methanesulfinyl)phenyl]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Methanesulfinyl)phenyl]acetaldehyde is an organic compound with the molecular formula C9H10O2S It is characterized by the presence of a methanesulfinyl group attached to a phenyl ring, which is further connected to an acetaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Methanesulfinyl)phenyl]acetaldehyde typically involves the introduction of a methanesulfinyl group to a phenylacetaldehyde precursor. One common method is the oxidation of [4-(methylthio)phenyl]acetaldehyde using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective formation of the methanesulfinyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(Methanesulfinyl)phenyl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfinyl group back to a methylthio group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Formation of [4-(methanesulfonyl)phenyl]acetaldehyde.
Reduction: Formation of [4-(methylthio)phenyl]acetaldehyde.
Substitution: Formation of various substituted phenylacetaldehyde derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(Methanesulfinyl)phenyl]acetaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for the development of pharmaceuticals and agrochemicals.
Biology
The compound’s reactivity allows it to be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving sulfur-containing compounds.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials, including polymers and resins with enhanced properties.
Mechanism of Action
The mechanism of action of [4-(Methanesulfinyl)phenyl]acetaldehyde involves its interaction with various molecular targets. The methanesulfinyl group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Phenylacetaldehyde: Lacks the methanesulfinyl group, making it less reactive in certain chemical reactions.
[4-(Methylthio)phenyl]acetaldehyde: Contains a methylthio group instead of a methanesulfinyl group, affecting its oxidation state and reactivity.
Uniqueness
[4-(Methanesulfinyl)phenyl]acetaldehyde is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
653602-04-1 |
|---|---|
Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
2-(4-methylsulfinylphenyl)acetaldehyde |
InChI |
InChI=1S/C9H10O2S/c1-12(11)9-4-2-8(3-5-9)6-7-10/h2-5,7H,6H2,1H3 |
InChI Key |
SWHIFQRPRZZHPI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



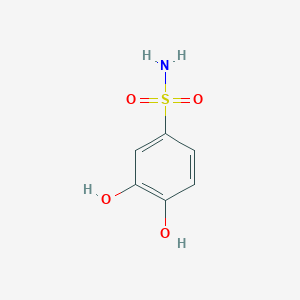
![Oxobis[4-(trifluoromethoxy)phenyl]phosphanium](/img/structure/B15158867.png)


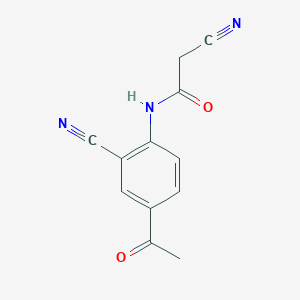
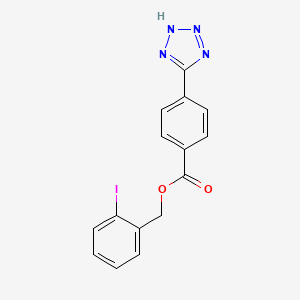
![{[8-(Diethylamino)naphthalen-1-yl]methyl}(diphenyl)phosphanium iodide](/img/structure/B15158892.png)
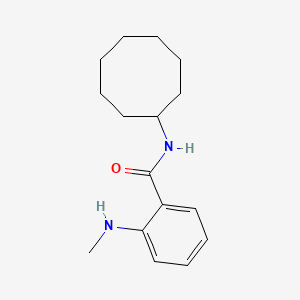
![Benzamide, N,N'-[[2,5-bis(acetylamino)-1,4-phenylene]di-2,1-ethanediyl]bis-](/img/structure/B15158923.png)
![2-Amino-1-[2-(5-ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B15158940.png)
![Phenol, 3-[[[5-(4-aminophenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B15158942.png)
